![molecular formula C5H5BN2O4 B13144109 (2-Nitropyridin-3-yl)boronic acid](/img/structure/B13144109.png)
(2-Nitropyridin-3-yl)boronic acid
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Overview
Description
(2-Nitropyridin-3-yl)boronic acid is an organoboron compound featuring a boronic acid group attached to a pyridine ring substituted with a nitro group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitropyridin-3-yl)boronic acid typically involves the borylation of halogenated pyridines. One common method is the palladium-catalyzed cross-coupling of 2-nitro-3-halopyridine with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium acetate in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often mirror laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and bases is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2-Nitropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Pyridine alcohols or ketones.
Reduction: Aminopyridine derivatives.
Scientific Research Applications
Organic Synthesis
The primary application of (2-Nitropyridin-3-yl)boronic acid lies in its role as an intermediate in organic synthesis. It is particularly useful in:
- Suzuki-Miyaura Coupling Reactions : This compound facilitates the formation of biaryl compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
- Synthesis of Pharmaceuticals : It serves as a building block for various drug candidates, including those targeting cancer and other diseases. For example, it has been utilized in the synthesis of compounds that exhibit anticancer activity .
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications:
- Anticancer Agents : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies have shown effectiveness against human prostate cancer cell lines and liver cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
- Biological Probes : The compound can be used as a probe in biological assays to study interactions within biological systems due to its ability to form coordinate covalent bonds with nucleophiles .
Material Science
In material science, this compound is utilized for:
- Synthesis of Advanced Materials : It plays a role in creating polymers and materials with specific electronic properties, which are important for applications in electronics and nanotechnology .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound derivatives against various cancer cell lines. The results demonstrated significant cytotoxic effects on prostate cancer cells (PC-3) and liver cancer cells (HepG2). The compounds were tested using a CellTiter 96 assay, showing promising results for further development as anticancer agents .
Case Study 2: Biological Assays
In another study, this compound was used to develop new antiandrogens for prostate cancer treatment. The boronic acid functionality allowed for specific interactions with biological targets, enhancing the binding capabilities compared to traditional nitro-substituted compounds. This research highlighted the potential for modifying existing drugs to improve their efficacy and safety profiles .
Data Table: Summary of Applications
Application Area | Specific Use | Example Compounds/Studies |
---|---|---|
Organic Synthesis | Intermediate in Suzuki-Miyaura reactions | Synthesis of biaryl compounds |
Medicinal Chemistry | Anticancer agents | Derivatives tested on PC-3 and HepG2 cells |
Material Science | Advanced materials synthesis | Polymers with specific electronic properties |
Mechanism of Action
The mechanism of action of (2-Nitropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond . The nitro group can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
- (2-Methoxy-5-nitropyridin-3-yl)boronic acid
- (2,6-Difluoropyridin-3-yl)boronic acid
- (5-Nitropyridin-2-yl)boronic acid
Comparison: (2-Nitropyridin-3-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the pyridine ring, which imparts distinct electronic properties and reactivity. Compared to other pyridinylboronic acids, it offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. The nitro group can also serve as a handle for further functionalization, enhancing its versatility in organic synthesis.
Biological Activity
(2-Nitropyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
This compound is characterized by the presence of a nitro group and a boronic acid moiety on the pyridine ring. This unique structure allows for diverse chemical reactivity, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in pharmaceutical synthesis.
Synthesis Methods:
- Palladium-Catalyzed Coupling: A common method involves the cross-coupling of halogenated pyridines with boron reagents like diborane. This approach facilitates the introduction of the boronic acid group at specific positions on the pyridine ring, enhancing its utility in organic synthesis .
- Reversible Covalent Bonding: Research indicates that boronic acids can form reversible covalent bonds with diols, which is crucial for their role as enzyme inhibitors .
The biological activity of this compound is largely attributed to its ability to interact with biological molecules through:
- Non-Covalent Interactions: These interactions can modulate enzyme activity and influence metabolic pathways.
- Covalent Bonding: The boronic acid moiety can form coordinate covalent bonds with nucleophilic sites in proteins, potentially altering their function .
3.1 Antimicrobial Activity
Recent studies have highlighted the potential of this compound and its derivatives as antimicrobial agents. Notably, boronic acids have been shown to inhibit efflux pumps in bacteria, such as NorA in Staphylococcus aureus, thereby resensitizing these pathogens to existing antibiotics .
Case Study:
A study demonstrated that derivatives of pyridine-boronic acids significantly enhanced the efficacy of ciprofloxacin against resistant strains by inhibiting NorA efflux pumps .
3.2 Antitumor Activity
The nitro group present in this compound may enhance its antitumor properties. Compounds containing nitro groups have shown promising results in inhibiting tumor growth through various mechanisms, including the modulation of intracellular signaling pathways involved in cell proliferation and apoptosis .
Table 1: Antitumor Activity of Nitro Compounds
Compound | Target Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5-Nitro-2-(3-phenylpropoxy)pyridine | S. aureus | 5 | Inhibition of efflux pump |
Nitro-substituted benzopyrans | Various | 0.78 | Modulation of signaling pathways |
3.3 Anti-inflammatory Effects
Research indicates that certain nitro compounds exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and TNF-α. This suggests that this compound could be explored for its potential therapeutic effects in inflammatory diseases .
4. Conclusion and Future Directions
The biological activity of this compound presents a promising area for further research, particularly in drug development targeting resistant bacterial strains and cancer therapies. Its unique structural features allow it to interact with various biological targets, making it a candidate for novel therapeutic agents.
Future studies should focus on:
- In-depth Mechanistic Studies: Understanding the precise interactions at the molecular level.
- Clinical Trials: Evaluating the efficacy and safety profiles of this compound in clinical settings.
- Exploration of Derivatives: Investigating how modifications to the boronic acid or nitro groups can enhance biological activity or reduce toxicity.
Properties
Molecular Formula |
C5H5BN2O4 |
---|---|
Molecular Weight |
167.92 g/mol |
IUPAC Name |
(2-nitropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BN2O4/c9-6(10)4-2-1-3-7-5(4)8(11)12/h1-3,9-10H |
InChI Key |
PIYZZIOSBTXZAL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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